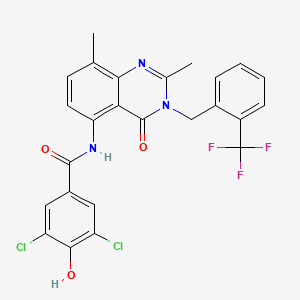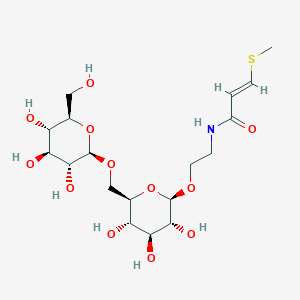
Entadamide A 2'-O-(6''-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Entadamide A 2’-O-(6’'-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside is a complex glycoside compound. It is characterized by its unique structure, which includes a glucopyranosyl group attached to the entadamide A molecule. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Entadamide A 2’-O-(6’'-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps. The process begins with the preparation of the glucopyranosyl donor and the entadamide A acceptor. The glycosylation reaction is then carried out under specific conditions to ensure the formation of the desired glycoside bond. Common reagents used in this process include glycosyl halides and catalysts such as silver triflate or trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
Entadamide A 2’-O-(6’'-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the reduction of double bonds or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
Entadamide A 2’-O-(6’'-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and glycoside bond formation.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in quality control processes
Mecanismo De Acción
The mechanism of action of Entadamide A 2’-O-(6’'-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The glucopyranosyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(beta-D-glucopyranosyloxy)benzoic acid: Shares a similar glucopyranosyl group but differs in its core structure.
6’-O-beta-D-glucosylgentiopicroside: Another glycoside with a different aglycone moiety.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl amine: Contains multiple acetyl groups attached to the glucopyranosyl moiety
Uniqueness
Entadamide A 2’-O-(6’'-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside is unique due to its specific combination of the entadamide A core and the glucopyranosyl group.
Propiedades
Fórmula molecular |
C18H31NO12S |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
(E)-3-methylsulfanyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]prop-2-enamide |
InChI |
InChI=1S/C18H31NO12S/c1-32-5-2-10(21)19-3-4-28-17-15(26)14(25)12(23)9(31-17)7-29-18-16(27)13(24)11(22)8(6-20)30-18/h2,5,8-9,11-18,20,22-27H,3-4,6-7H2,1H3,(H,19,21)/b5-2+/t8-,9-,11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 |
Clave InChI |
MJLWMXMXXZEOJU-DLOZDWKDSA-N |
SMILES isomérico |
CS/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canónico |
CSC=CC(=O)NCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


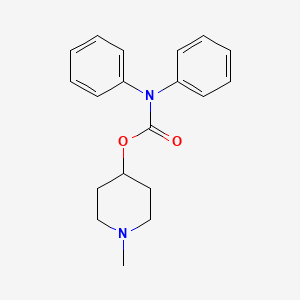

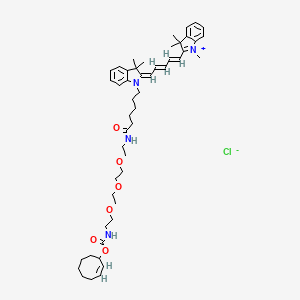

![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
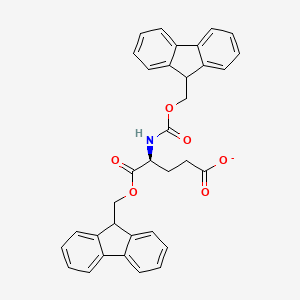
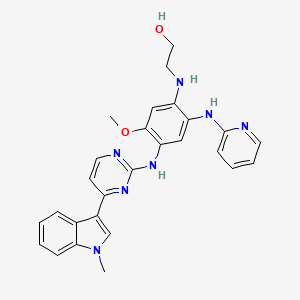
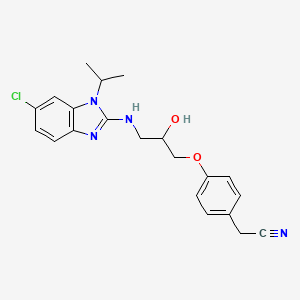
![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
